Cas no 1934367-68-6 (3-Piperidinol, 3-(2-aminoethyl)-2-methyl-)

3-Piperidinol, 3-(2-aminoethyl)-2-methyl-, is a substituted piperidine derivative featuring both hydroxyl and aminoethyl functional groups, which enhance its versatility in organic synthesis and pharmaceutical applications. The presence of a methyl group at the 2-position and an aminoethyl side chain at the 3-position introduces steric and electronic effects that can influence reactivity and binding properties. This compound is particularly valuable as a chiral building block or intermediate in the synthesis of bioactive molecules, including potential drug candidates. Its structural features allow for further functionalization, making it useful in medicinal chemistry and catalyst design. High purity and well-defined stereochemistry are critical for its effective use in research and development.
3-Piperidinol, 3-(2-aminoethyl)-2-methyl- structure
1934367-68-6 structure
Product Name:3-Piperidinol, 3-(2-aminoethyl)-2-methyl-
CAS No:1934367-68-6
MF:C8H18N2O
MW:158.241322040558
CID:5277001
Update Time:2025-06-11

3-Piperidinol, 3-(2-aminoethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinol, 3-(2-aminoethyl)-2-methyl-
    • Inchi: 1S/C8H18N2O/c1-7-8(11,4-5-9)3-2-6-10-7/h7,10-11H,2-6,9H2,1H3
    • InChI Key: KXZJXOYGRHLQBR-UHFFFAOYSA-N
    • SMILES: N1CCCC(CCN)(O)C1C

3-Piperidinol, 3-(2-aminoethyl)-2-methyl- Pricemore >>

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Additional information on 3-Piperidinol, 3-(2-aminoethyl)-2-methyl-

Recent Advances in the Study of 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- (CAS: 1934367-68-6) in Chemical Biology and Pharmaceutical Research

The compound 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- (CAS: 1934367-68-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- as a key intermediate in the synthesis of novel bioactive molecules. Its piperidine core, coupled with the 2-aminoethyl and methyl substituents, provides a versatile scaffold for the development of compounds targeting central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions. Researchers have successfully employed this compound in the synthesis of potential dopamine receptor modulators, which could offer new therapeutic avenues for Parkinson's disease and schizophrenia.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- in selectively inhibiting specific subtypes of dopamine receptors. The study utilized advanced computational modeling techniques to predict binding affinities, followed by in vitro and in vivo validation. The results showed promising selectivity profiles, with minimal off-target effects, suggesting potential for improved therapeutic windows in clinical applications.

Another significant development involves the application of this compound in the design of novel sigma receptor ligands. Research conducted at several leading pharmaceutical institutions has revealed that modifications to the 3-Piperidinol scaffold can yield compounds with high affinity for sigma-1 and sigma-2 receptors, which are implicated in various cellular processes including apoptosis and neuroprotection. These findings open new possibilities for the treatment of cancer and neuropathic pain.

The synthetic accessibility of 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- has also been a focus of recent investigations. A team at MIT developed an innovative catalytic asymmetric synthesis route that significantly improves the yield and enantiomeric purity of the compound. This advancement is particularly important for ensuring the reproducibility and scalability of research involving this molecule, addressing previous challenges in its production.

From a safety and toxicological perspective, preliminary studies have shown that 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- exhibits favorable pharmacokinetic properties with good blood-brain barrier penetration and acceptable metabolic stability. However, researchers caution that further preclinical evaluation is necessary to fully understand its safety profile before potential clinical translation.

Looking forward, the versatility of 3-Piperidinol, 3-(2-aminoethyl)-2-methyl- suggests it will continue to be a valuable building block in medicinal chemistry. Current research directions include exploring its incorporation into multi-target directed ligands for complex diseases and investigating its potential in prodrug designs. The compound's unique structural features position it as a promising candidate for addressing current challenges in CNS drug development, particularly in achieving selective receptor modulation.

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